hexahydro-2H-cyclopenta[d]oxazol-2-one
Overview
Description
Hexahydro-2H-cyclopenta[d]oxazol-2-one is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It is known for its unique structure, which includes a cyclopentane ring fused with an oxazolone ring. This compound is often used as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-2H-cyclopenta[d]oxazol-2-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves continuous monitoring of temperature, pressure, and pH levels to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-cyclopenta[d]oxazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the oxazolone ring is opened and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxazolone derivatives, amine derivatives, and substituted cyclopentane compounds .
Scientific Research Applications
Hexahydro-2H-cyclopenta[d]oxazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexahydro-2H-cyclopenta[d]oxazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include the modulation of enzyme activity and the alteration of protein-ligand binding dynamics .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar in structure but lacks the oxazolone ring.
Oxazolone: Contains the oxazolone ring but does not have the cyclopentane ring.
Cyclopentanone: Similar cyclopentane structure but with a ketone functional group instead of the oxazolone ring.
Uniqueness
Hexahydro-2H-cyclopenta[d]oxazol-2-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-7-4-2-1-3-5(4)9-6/h4-5H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIMGJXEDBVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551610 | |
Record name | Hexahydro-2H-cyclopenta[d][1,3]oxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114364-42-0 | |
Record name | Hexahydro-2H-cyclopenta[d][1,3]oxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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